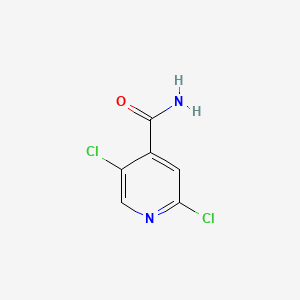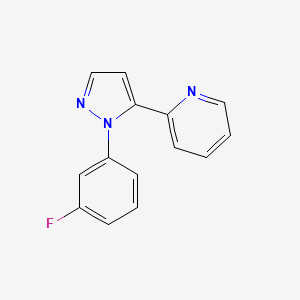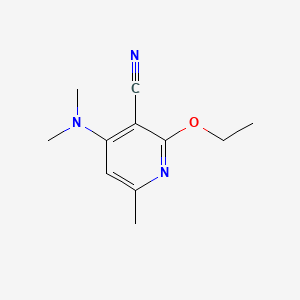![molecular formula C28H30F14O5V B594714 (3E)-3-(2,2,3,3,4,4,4-heptafluoro-1-hydroxybutylidene)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one;oxovanadium CAS No. 130552-91-9](/img/structure/B594714.png)
(3E)-3-(2,2,3,3,4,4,4-heptafluoro-1-hydroxybutylidene)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one;oxovanadium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3E)-3-(2,2,3,3,4,4,4-Heptafluoro-1-hydroxybutylidene)-1,7,7-trimethylbicyclo[221]heptan-2-one–oxovanadium (2/1) is a complex organometallic compound This compound is notable for its unique structure, which includes a heptafluorinated hydroxybutylidene group and a bicycloheptanone moiety coordinated with an oxovanadium center
Vorbereitungsmethoden
The synthesis of (3E)-3-(2,2,3,3,4,4,4-Heptafluoro-1-hydroxybutylidene)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one–oxovanadium (2/1) typically involves multiple steps:
Formation of the Heptafluorinated Hydroxybutylidene Group: This step involves the fluorination of a suitable precursor, often using reagents like elemental fluorine or fluorinating agents such as sulfur tetrafluoride.
Synthesis of the Bicycloheptanone Moiety: This can be achieved through various organic synthesis techniques, including Diels-Alder reactions or other cycloaddition reactions.
Coordination with Oxovanadium: The final step involves the coordination of the synthesized organic ligand with a vanadium source, such as vanadium oxytrichloride (VOCl3), under controlled conditions to form the desired oxovanadium complex.
Industrial production methods for such complex organometallic compounds are less common due to the intricate and often costly synthesis routes. advancements in synthetic methodologies and catalysis may pave the way for more efficient production techniques in the future.
Analyse Chemischer Reaktionen
(3E)-3-(2,2,3,3,4,4,4-Heptafluoro-1-hydroxybutylidene)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one–oxovanadium (2/1) can undergo various chemical reactions, including:
Oxidation: The oxovanadium center can participate in oxidation reactions, often using oxidizing agents like hydrogen peroxide or molecular oxygen.
Reduction: Reduction of the oxovanadium center can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the fluorinated hydroxybutylidene group, using nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state vanadium complexes, while reduction reactions could produce lower oxidation state species.
Wissenschaftliche Forschungsanwendungen
(3E)-3-(2,2,3,3,4,4,4-Heptafluoro-1-hydroxybutylidene)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one–oxovanadium (2/1) has several scientific research applications:
Catalysis: The compound’s unique structure and reactivity make it a potential catalyst for various organic transformations, including oxidation and reduction reactions.
Materials Science: Its fluorinated nature and stability could be useful in the development of advanced materials with specific electronic or optical properties.
Medicinal Chemistry: The compound may exhibit biological activity, making it a candidate for drug development or as a probe in biochemical studies.
Wirkmechanismus
The mechanism by which (3E)-3-(2,2,3,3,4,4,4-Heptafluoro-1-hydroxybutylidene)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one–oxovanadium (2/1) exerts its effects involves its interaction with molecular targets and pathways. The oxovanadium center can participate in redox reactions, potentially affecting cellular redox states and signaling pathways. The fluorinated hydroxybutylidene group may also interact with biological molecules, influencing their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to (3E)-3-(2,2,3,3,4,4,4-Heptafluoro-1-hydroxybutylidene)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one–oxovanadium (2/1) include other oxovanadium complexes and fluorinated organometallic compounds. For example:
Oxovanadium Complexes: Compounds like vanadyl acetylacetonate and vanadyl sulfate share the oxovanadium center but differ in their organic ligands.
Fluorinated Organometallic Compounds: Compounds such as perfluorinated alkyl vanadium complexes exhibit similar fluorinated characteristics but may have different coordination environments and reactivities.
The uniqueness of (3E)-3-(2,2,3,3,4,4,4-Heptafluoro-1-hydroxybutylidene)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one–oxovanadium (2/1) lies in its specific combination of a highly fluorinated organic ligand with an oxovanadium center, providing distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
130552-91-9 |
|---|---|
Molekularformel |
C28H30F14O5V |
Molekulargewicht |
763.462 |
IUPAC-Name |
(2E)-2-(2,2,3,3,4,4,4-heptafluoro-1-hydroxybutylidene)-4,7,7-trimethylbicyclo[2.2.1]heptan-3-one;oxovanadium |
InChI |
InChI=1S/2C14H15F7O2.O.V/c2*1-10(2)6-4-5-11(10,3)8(22)7(6)9(23)12(15,16)13(17,18)14(19,20)21;;/h2*6,23H,4-5H2,1-3H3;;/b2*9-7+;; |
InChI-Schlüssel |
PIYXEPGQSUSUAN-SCHRSTDKSA-N |
SMILES |
CC1(C2CCC1(C(=O)C2=C(C(C(C(F)(F)F)(F)F)(F)F)O)C)C.CC1(C2CCC1(C(=O)C2=C(C(C(C(F)(F)F)(F)F)(F)F)O)C)C.O=[V] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Spiro[cyclohexane-1,1(5H)-[3H]oxazolo[4,3-a]isoquinolin]-3-one, 6,10b-dihydro-8,9-dimethoxy-](/img/new.no-structure.jpg)
![tert-Butyl 2-methyl-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B594634.png)
![3-bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B594635.png)
![3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(1S,2S)-2-(1-piperidinyl)cyclohexyl]aMino]-3-Cyclobutene-1,2-dione](/img/structure/B594640.png)
![4-Hydroxy-3-(3-methylbut-2-en-1-yl)-2H-pyrido[1,2-a]pyrimidin-2-one](/img/structure/B594642.png)


![3-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B594647.png)



![1-Phenylamino-1h-[1,2,3]triazole-4-carboxylic acid](/img/structure/B594653.png)

